2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide
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Overview
Description
2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide typically involves the reaction of 2-chloroacetohydrazide with 4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide include other imidazole derivatives, such as:
- 2-chloro-1,3-dimethylimidazolinium chloride
- 2-(4,5-dihydro-1H-imidazol-2-yl)phenol
- 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
What sets 2-chloro-N’-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C5H9ClN4O |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
2-chloro-N'-(4,5-dihydro-1H-imidazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C5H9ClN4O/c6-3-4(11)9-10-5-7-1-2-8-5/h1-3H2,(H,9,11)(H2,7,8,10) |
InChI Key |
UOVMTLFLXZBCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NNC(=O)CCl |
Origin of Product |
United States |
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